molecular formula C11H15N3O3 B15055381 Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B15055381
M. Wt: 237.25 g/mol
InChI Key: UDTWHTGTGQLSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C11H15N3O3, and it has a molecular weight of 237.25 g/mol. The structure is characterized by a pyrimidine ring fused with a dihydropyridine ring, and it features key functional groups including an ethyl ester and a methoxy group, which contribute to its chemical reactivity and potential biological activity. Compounds within the pyridopyrimidine class are recognized as privileged scaffolds in drug discovery due to their resemblance to naturally occurring DNA and RNA bases, which often allows them to interact effectively with biological targets. Preliminary research on this and similar fused pyrimidine structures has indicated promising biological activities, including potential as antimicrobial agents, anticancer properties, and anti-inflammatory effects. The specific combination of the ethyl ester and methoxy group on this scaffold may enhance its lipophilicity and bioavailability, making it a valuable intermediate for further pharmacological exploration. It is commonly investigated as a key building block in organic synthesis and as a lead compound for developing new therapeutic agents. This product is intended for research purposes only and is strictly not designed for human therapeutic applications or veterinary use.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-3-17-11(15)14-5-4-9-8(7-14)6-12-10(13-9)16-2/h6H,3-5,7H2,1-2H3

InChI Key

UDTWHTGTGQLSQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NC(=NC=C2C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 2-propanol, and the reaction may be facilitated by microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce functional groups like hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Key Positions

The pharmacological and physicochemical properties of pyrido[4,3-d]pyrimidine derivatives are highly sensitive to substitutions at the 2- and 4-positions. Below is a comparative analysis of selected analogs:

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Use Reference
Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-OCH₃, 6-COOEt Methoxy, ethyl ester EGFR inhibitor intermediate
Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 4-Cl, 6-COOEt Chloro, ethyl ester Synthetic intermediate
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-Cl, 6-COOtBu Chloro, tert-butyl ester Building block for drug design
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-NH₂, 6-COOtBu Amino, tert-butyl ester Precursor for functionalization
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-Ph, 6-COOtBu Phenyl, tert-butyl ester Not reported; structural analog

Key Observations :

  • Methoxy vs.
  • Ester Groups : Ethyl esters (e.g., in ) offer lower steric hindrance than tert-butyl esters (e.g., ), affecting solubility and reaction kinetics in subsequent derivatization.

Physicochemical Properties

  • Solubility : Methoxy and tert-butyl groups increase hydrophobicity, reducing aqueous solubility compared to ethyl esters .

Crystallographic Insights

X-ray studies of related compounds (e.g., thiazolo[3,2-a]pyrimidines) reveal puckered conformations in the central pyrimidine ring, with deviations of ~0.224 Å from planarity . The tert-butyl group in analogs like may induce steric effects, altering ring puckering dynamics as described by Cremer-Pople coordinates .

Biological Activity

Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 1923190-29-7

The structure features a pyrido-pyrimidine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, a study evaluated the in vitro antitumor activity of various pyrido[2,3-d]pyrimidines against cancer cell lines such as NCI-H1975 and A549 using the MTT assay. The results indicated that some compounds demonstrated potent inhibitory effects on cell proliferation, with IC50 values ranging from 0.297 μM to >50 μM depending on the specific derivative and cell line tested .

CompoundCell LineIC50 (μM)
B2H197515.629 ± 1.03
B8H19750.297 ± 0.024
B9A5490.440 ± 0.039

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor). The study highlighted that certain modifications in the chemical structure enhance the binding affinity to these targets, leading to increased biological activity .

Cardiovascular and Metabolic Effects

Pyrido[2,3-d]pyrimidines have also been investigated for their potential as antihypertensive agents and antidiabetics. The compounds have been shown to interact with various receptors involved in cardiovascular regulation and glucose metabolism, suggesting a multifaceted therapeutic potential beyond oncology .

Case Studies

  • Antitumor Efficacy : A compound structurally related to this compound was evaluated in a preclinical model for breast cancer. It exhibited selective cytotoxicity against MDA-MB-231 cells with an IC50 value of 27.6 μM, indicating promising therapeutic potential against aggressive breast cancer types .
  • Mechanistic Studies : Another study explored the interaction of these compounds with cellular signaling pathways involved in tumor growth and metastasis. The findings suggested that these molecules could modulate pathways associated with apoptosis and cell cycle progression, further supporting their role as potential anticancer agents .

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